molecular formula C7H16OSn B14449431 3-(Trimethylstannyl)but-3-en-1-ol CAS No. 76077-30-0

3-(Trimethylstannyl)but-3-en-1-ol

Cat. No.: B14449431
CAS No.: 76077-30-0
M. Wt: 234.91 g/mol
InChI Key: KOUFEYZLQOFEFI-UHFFFAOYSA-N
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Description

3-(Trimethylstannyl)but-3-en-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylstannyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

But-3-en-1-ol+Trimethyltin chlorideThis compound+HCl\text{But-3-en-1-ol} + \text{Trimethyltin chloride} \rightarrow \text{this compound} + \text{HCl} But-3-en-1-ol+Trimethyltin chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different organotin derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of reduced organotin compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Trimethylstannyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialized materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism of action of 3-(Trimethylstannyl)but-3-en-1-ol involves its interaction with molecular targets through the trimethylstannyl group. This group can form bonds with various atoms and molecules, facilitating different chemical reactions. The pathways involved include:

    Coordination with metal centers: The trimethylstannyl group can coordinate with metal ions, influencing catalytic processes.

    Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-3-en-1-ol: Similar structure but lacks the trimethylstannyl group.

    3-Buten-1-ol: Similar backbone but without the organotin moiety.

    3-(Trimethylsilyl)but-3-en-1-ol: Contains a trimethylsilyl group instead of a trimethylstannyl group.

Uniqueness

3-(Trimethylstannyl)but-3-en-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and catalysis that other similar compounds may not be suitable for.

Properties

CAS No.

76077-30-0

Molecular Formula

C7H16OSn

Molecular Weight

234.91 g/mol

IUPAC Name

3-trimethylstannylbut-3-en-1-ol

InChI

InChI=1S/C4H7O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1,3-4H2;3*1H3;

InChI Key

KOUFEYZLQOFEFI-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=C)CCO

Origin of Product

United States

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